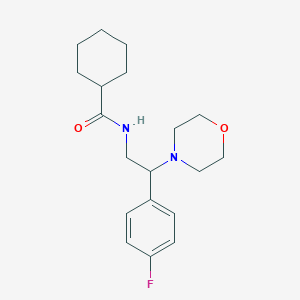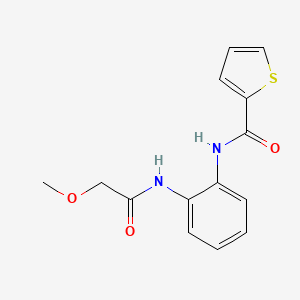![molecular formula C15H21N3O4S2 B2427875 3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1009669-79-7](/img/structure/B2427875.png)
3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound featuring a tetrahydroquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the preparation of the tetrahydroquinoxaline core.
Step-by-Step Synthesis
Nucleophilic substitution is employed to introduce the 2-(methylsulfanyl)ethyl group.
Subsequent sulfonylation reaction attaches the morpholine-4-sulfonyl group.
Each step requires precise control over temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound involves:
Large-scale reactors for the nucleophilic substitution and sulfonylation steps.
Implementation of rigorous quality control measures to monitor reaction conditions and product purity.
Optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction can alter the tetrahydroquinoxaline core structure.
Substitution: : Various functional groups can be substituted at reactive sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: : A variety of nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation products include sulfoxide and sulfone derivatives.
Reduction products vary depending on the site and extent of reduction.
Substitution products are dependent on the specific reactants involved.
科学研究应用
3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities.
Medicine: : Explored for its therapeutic potential in various treatments.
Industry: : Utilized in the production of specialized materials and chemicals.
作用机制
The compound’s mechanism of action involves:
Interaction with specific molecular targets.
Alteration of biological pathways and molecular functions.
The functional groups play critical roles in its binding affinity and specificity towards these targets.
相似化合物的比较
3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to:
Its unique combination of functional groups.
Distinct chemical and biological properties compared to similar tetrahydroquinoxaline derivatives.
List of Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroquinoxaline
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline
3-[2-(Methylthio)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one
This compound’s unique structure and functional groups give it specific properties that are advantageous for various applications, making it a notable entity in the fields of chemistry, biology, and medicine.
属性
IUPAC Name |
3-(2-methylsulfanylethyl)-7-morpholin-4-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-23-9-4-13-15(19)17-14-10-11(2-3-12(14)16-13)24(20,21)18-5-7-22-8-6-18/h2-3,10,13,16H,4-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHKSFCDPODZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=C(N1)C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2427795.png)

![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2427799.png)
![3-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2427800.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)
![3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2427802.png)


![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2427808.png)


![(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid](/img/structure/B2427811.png)
![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)
